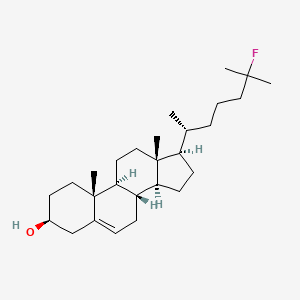
25-Fluorocholesterol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
25-Fluorocholesterol, also known as this compound, is a useful research compound. Its molecular formula is C27H45FO and its molecular weight is 404.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cholesterol Metabolism Studies
Role in Sterol Homeostasis
25-Fluorocholesterol serves as a fluorescent probe to study the mechanisms through which cholesterol regulates sterol homeostasis. It mimics the behavior of natural cholesterol and can be used to investigate cellular uptake and distribution mechanisms. Research indicates that this compound modulates sterol homeostatic responses similarly to its natural counterparts, providing insights into cholesterol's role in cell membrane dynamics and metabolic pathways .
Inhibition of HMG CoA Reductase
Studies have shown that derivatives of 25-fluoro-22-hydroxycholesterol significantly lower serum cholesterol levels by inhibiting HMG CoA reductase, the key enzyme in cholesterol biosynthesis. This inhibition was observed both in vitro and in vivo, demonstrating its potential for therapeutic applications in managing hypercholesterolemia .
Drug Delivery Systems
Cationic Liposomes for Gene Delivery
this compound has been utilized in the development of cationic liposomes aimed at improving gene delivery efficiency. The incorporation of this compound into liposomal formulations enhances transfection capabilities, making it a promising candidate for non-viral gene therapy applications. Research indicates that these liposomes exhibit lower toxicity and higher transfection efficiency compared to traditional methods .
Fluorescent Probes for Drug Monitoring
The compound's fluorescent properties enable its use as a tracking agent in drug delivery systems. For instance, when incorporated into liposomes, it allows for real-time monitoring of drug distribution within cellular environments, providing critical data on pharmacokinetics and biodistribution .
Bioimaging Applications
Fluorescent Imaging of Cellular Processes
The ability of this compound to fluoresce makes it an excellent candidate for bioimaging studies. It can be used to visualize cellular processes involving cholesterol uptake and metabolism, aiding researchers in understanding the dynamics of lipid rafts and membrane organization within live cells .
Development of Intrinsically Fluorescent Probes
Recent advancements have led to the synthesis of intrinsically fluorescent analogs of 25-hydroxycholesterol, such as 25-hydroxycholestatrienol (25-HCTL). These probes maintain the chemical properties of their parent compounds while providing fluorescence for imaging studies, thus enhancing our understanding of oxysterol behavior in cellular contexts .
Case Studies
Eigenschaften
CAS-Nummer |
64164-45-0 |
|---|---|
Molekularformel |
C27H45FO |
Molekulargewicht |
404.6 g/mol |
IUPAC-Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-fluoro-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H45FO/c1-18(7-6-14-25(2,3)28)22-10-11-23-21-9-8-19-17-20(29)12-15-26(19,4)24(21)13-16-27(22,23)5/h8,18,20-24,29H,6-7,9-17H2,1-5H3/t18-,20+,21+,22-,23+,24+,26+,27-/m1/s1 |
InChI-Schlüssel |
KODUXLQPNXWWMQ-ZHHJOTBYSA-N |
SMILES |
CC(CCCC(C)(C)F)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Isomerische SMILES |
C[C@H](CCCC(C)(C)F)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
Kanonische SMILES |
CC(CCCC(C)(C)F)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Synonyme |
25-fluorocholesterol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















